molecular formula C42H40O21 B570660 BCECF-acetoxymethyl CAS No. 117464-70-7

BCECF-acetoxymethyl

Cat. No.: B570660
CAS No.: 117464-70-7
M. Wt: 880.7
InChI Key: NTECHUXHORNEGZ-UHFFFAOYSA-N
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Description

BCECF-acetoxymethyl, also known as 2’,7’-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, is a fluorescent dye widely used as a pH indicator in biological research. It is cell-permeant and non-fluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent BCECF, which is retained within the cell. This compound is particularly useful for measuring intracellular pH changes due to its pKa value of approximately 6.98, making it suitable for detecting pH variations around the physiological range .

Mechanism of Action

BCECF-acetoxymethyl, also known as acetyloxymethyl 3’,6’-bis(acetyloxymethoxy)-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylate, is a widely used fluorescent indicator for intracellular pH .

Target of Action

The primary target of this compound is the intracellular environment, specifically the cytosolic pH of most cells . It is used to measure changes in the cytosolic pH .

Mode of Action

This compound is a cell-permeant, dual-excitation ratiometric pH indicator . It is introduced into the cell as a nonfluorescent molecule that can permeate cell membranes . Once inside the cell, the lipophilic blocking groups are cleaved by nonspecific esterases, resulting in a charged form that leaks out of cells far more slowly than its parent compound . This conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Biochemical Pathways

This compound affects the biochemical pathway related to pH regulation within the cell. It is used to monitor the activity of the multidrug resistance-associated protein (MRP) transporter in cells . The MRP transporter is involved in the efflux of drugs and other xenobiotics out of cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its ability to permeate cell membranes and be retained within cells . Its membrane permeability allows for noninvasive bulk loading of cell suspensions . Once inside the cell, it is converted to a charged form that leaks out of cells far more slowly than its parent compound .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal that is proportional to the pH within the cell . This allows for the measurement of changes in the cytosolic pH of most cells . It can also be used as an indicator of cell viability, as its conversion to fluorescent BCECF via the action of intracellular esterases indicates the presence of viable cells .

Action Environment

The action of this compound is influenced by the intracellular environment. Its fluorescence excitation profile is pH-dependent, allowing the implementation of ratiometric measurement techniques . The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry and confocal microscopy applications . Environmental factors such as pH and the presence of esterases can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

BCECF-acetoxymethyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pKa of approximately 6.98 makes it ideal for measuring the cytosolic pH of most cells . The compound’s fluorescence excitation profile is pH-dependent, allowing the implementation of ratiometric measurement techniques .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluorescent BCECF via the action of intracellular esterases . This conversion allows the compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important considerations . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCECF-acetoxymethyl involves the esterification of BCECF with acetoxymethyl groups. The process typically starts with the preparation of BCECF, which is synthesized by reacting fluorescein with ethyl bromoacetate to introduce carboxyethyl groups. The resulting BCECF is then esterified with acetoxymethyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

BCECF-acetoxymethyl primarily undergoes hydrolysis reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting this compound into its fluorescent form, BCECF .

Common Reagents and Conditions

    Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound. .

Major Products Formed

Scientific Research Applications

BCECF-acetoxymethyl is extensively used in various scientific research fields due to its unique properties:

Comparison with Similar Compounds

BCECF-acetoxymethyl is unique due to its dual-excitation ratiometric properties and suitability for measuring pH changes around the physiological range. Similar compounds include:

This compound stands out due to its optimal pKa value and dual-excitation ratiometric measurement capabilities, making it highly effective for intracellular pH measurements .

Properties

IUPAC Name

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTECHUXHORNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922429
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117464-70-7
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-acetoxymethyl) enter cells and what is its primary use in cellular studies?

A: this compound enters cells through passive diffusion due to its acetoxymethyl (AM) ester group, which makes the molecule more lipophilic. [, ] Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) within the cytosol. [, , ] Due to its pH sensitivity, BCECF is widely used as a fluorescent indicator for measuring intracellular pH (pHi). [, , ]

Q2: Can you elaborate on the specific properties of BCECF that make it suitable for measuring pHi?

A: BCECF exhibits a pH-dependent change in its fluorescence intensity ratio when excited at two different wavelengths. [, , ] Researchers typically excite BCECF-loaded cells at approximately 440 nm and 490 nm and measure the emitted fluorescence at wavelengths above 520 nm. [, ] By calculating the ratio of fluorescence intensities at these excitation wavelengths, changes in pHi can be accurately determined. [, ] This ratiometric measurement helps to minimize variations arising from dye concentration, cell thickness, and photobleaching.

Q3: The research mentions that procaine induces a pH rise in acidic cell organelles in stallion spermatozoa, measured using Lysosensor Green DND-189. [] How does the use of this compound complement these findings?

A: While Lysosensor Green DND-189 specifically targets acidic organelles like lysosomes, this compound primarily accumulates in the cytosol after cleavage of the AM groups. [] Therefore, the combined use of these two fluorescent probes provides a more comprehensive understanding of procaine's effects on pH regulation within different cellular compartments. By comparing the pH changes observed with both dyes, researchers can gain insights into potential pH gradients and transport mechanisms between the cytosol and acidic organelles in response to procaine treatment.

Q4: The provided research focuses on the use of this compound in specific cell types. Are there limitations to its application in other biological systems?

A: While this compound has proven to be a valuable tool for measuring pHi in various cell types, certain limitations should be considered. First, BCECF is primarily localized to the cytosol, limiting its use for studying pH changes within specific organelles. [] Second, potential dye leakage and compartmentalization issues need to be carefully addressed during experimental design and data interpretation. Finally, the sensitivity of BCECF fluorescence to factors like temperature, ionic strength, and the presence of interfering molecules should be accounted for to ensure accurate pHi measurements.

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